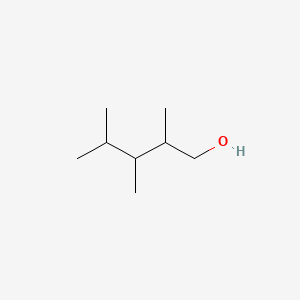

2,3,4-Trimethyl-1-pentanol

描述

Significance of Branched Alcohols in Organic Chemistry

Branched alcohols are organic compounds where the hydroxyl group is attached to a carbon chain that features alkyl branching. chemguide.co.uk This structural feature distinguishes them from their linear counterparts and is a critical determinant of their physical and chemical properties. numberanalytics.com The significance of branched alcohols in organic chemistry is extensive, primarily because their structure leads to commercially valuable characteristics.

The branching in the alkyl chain impacts intermolecular forces, leading to different physical properties compared to straight-chain alcohols of similar molecular weight. For instance, branching generally lowers the boiling point by reducing the surface area available for London dispersion forces. numberanalytics.comjove.com However, it can increase solubility in water as the bulky structure disrupts the hydrophobic character of the alkyl chain. sips.org.injove.com Furthermore, branched alcohols often exhibit much lower pour points, which is the temperature below which they cease to flow. This property is highly advantageous for transportation, storage, and handling in colder climates, potentially reducing energy costs associated with heated tanks and lines. exxonmobilchemical.com

Industrially, branched alcohols are versatile. They serve as crucial intermediates in the synthesis of a wide array of other chemicals. exxonmobilchemical.comdataintelo.com Their derivatives are used to create surfactants and plasticizers; for example, branched alcohol ethoxylates are effective surfactants used in high-speed industrial processes due to their ability to quickly lower surface tension. exxonmobilchemical.com They are also employed as high-performance solvents in coatings, inks, and metal extraction processes due to their enhanced solvency power. exxonmobilchemical.comdataintelo.com In the pharmaceutical sector, they are used in the formulation of active pharmaceutical ingredients. dataintelo.com The rising demand for specialty chemicals and the expansion of end-use industries continue to drive the growth and importance of the branched alcohols market. dataintelo.com

Structural Characteristics of 2,3,4-Trimethyl-1-pentanol as a Primary Branched Alcohol

This compound is a specific isomer of octanol, possessing a highly branched structure. Its chemical formula is C₈H₁₈O. ontosight.ainih.govnist.gov The molecule consists of a five-carbon pentane (B18724) chain with the hydroxyl (-OH) group attached to the first carbon atom (C1). This makes it a primary alcohol, as the carbon atom bearing the hydroxyl group is bonded to only one other carbon atom. nih.govbritannica.com The branching is conferred by three methyl groups located at positions 2, 3, and 4 of the pentane backbone. ontosight.ainih.gov

The IUPAC name for this compound is 2,3,4-trimethylpentan-1-ol. nih.gov Its structure results in specific physical and chemical properties, which are summarized in the table below. As a primary alcohol, it can undergo typical alcohol reactions such as oxidation to form an aldehyde and subsequently a carboxylic acid, and esterification with carboxylic acids to form esters. ontosight.ainumberanalytics.com

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2,3,4-trimethylpentan-1-ol | nih.gov |

| Molecular Formula | C₈H₁₈O | nih.govnist.govchemsrc.com |

| Molecular Weight | 130.23 g/mol | nih.govchemsrc.comnih.gov |

| CAS Number | 6570-88-3 | nih.govnist.govchemsrc.com |

| Boiling Point | 163.5 °C at 760 mmHg | chemsrc.com |

| Density | 0.817 g/cm³ | chemsrc.com |

| SMILES | CC(C)C(C)C(C)CO | nih.gov |

Historical Development and Initial Research on Trimethylpentanols

While a detailed historical record for this compound itself is not extensively documented in early literature, the study of its isomers and related branched structures dates back to early research in organic chemistry. The investigation of branched-chain hydrocarbons and their derivatives was driven by the need to understand their influence on the performance of fuels. For instance, 2,2,4-trimethylpentane (B7799088), commonly known as isooctane (B107328), was established as the 100-point standard on the octane (B31449) rating scale for gasoline due to its excellent anti-knock properties. acs.org Research by Campbell, Lovell, and Boyd in 1928 highlighted the importance of isooctane in standardizing fuel knock testing. acs.org

The study of isooctane's metabolism naturally led to research on its alcohol derivatives. 2,4,4-Trimethyl-1-pentanol, for example, is recognized as the principal metabolite of 2,2,4-trimethylpentane. sigmaaldrich.comcymitquimica.com Early academic research also explored the reactivity of other trimethylpentanol isomers. For instance, studies were conducted on the rearrangement reactions of 2,3,4-trimethyl-3-pentanol (B156913) when treated with hydrochloric acid, indicating an academic interest in the chemical transformations of these complex branched alcohols. acs.org The synthesis of various trimethylpentanol isomers, such as 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate from isobutyraldehyde, also points to a long-standing industrial interest in this class of compounds for applications like plasticizers and coalescing agents. google.com This broader historical context shows a sustained interest in the synthesis and properties of trimethylpentanes and their functionalized derivatives, including the various trimethylpentanol isomers.

Current Research Trajectories and Future Directions for this compound

Current research on branched alcohols is focused on enhancing their industrial applications and exploring new, sustainable uses. While specific studies on this compound are limited, research on its isomers provides insight into potential future directions. A significant area of investigation is the atmospheric chemistry of these compounds. For example, kinetic studies on the reaction of 2,4,4-trimethyl-1-pentanol with chlorine atoms and its subsequent photooxidation have been performed to understand its environmental fate. researchgate.net This type of research is crucial for assessing the environmental impact of volatile organic compounds.

Another promising research trajectory is the use of branched alcohols in green chemistry. The phase equilibria of 2,4,4-trimethyl-1-pentanol in supercritical carbon dioxide have been investigated, suggesting its potential use in more sustainable technologies and processes. sigmaaldrich.comlookchem.com Supercritical fluids are increasingly used as environmentally benign solvents, and understanding the behavior of solutes like trimethylpentanols in them is key to developing new applications.

Future directions for this compound could mirror those of other branched alcohols. This includes exploring its potential as a biofuel or biofuel additive, an area of intense research for other branched-chain higher alcohols like isobutanol. nih.gov Its highly branched structure could confer desirable combustion properties. Furthermore, its utility as a chemical intermediate for synthesizing novel surfactants, lubricants, or polymers remains a viable area for exploration. exxonmobilchemical.comontosight.ai The existence of patents related to its chemical structure suggests ongoing commercial and scientific interest in finding novel applications for this compound and its derivatives. nih.gov

Structure

2D Structure

3D Structure

属性

CAS 编号 |

6570-88-3 |

|---|---|

分子式 |

C8H18O |

分子量 |

130.23 g/mol |

IUPAC 名称 |

2,3,4-trimethylpentan-1-ol |

InChI |

InChI=1S/C8H18O/c1-6(2)8(4)7(3)5-9/h6-9H,5H2,1-4H3 |

InChI 键 |

PAZDSSMTPLLLIR-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C(C)C(C)CO |

产品来源 |

United States |

Synthetic Strategies and Methodologies for 2,3,4 Trimethyl 1 Pentanol

Established Synthetic Pathways for Branched Primary Alcohols

The construction of branched-chain primary alcohols is a fundamental pursuit in organic synthesis, with applications ranging from the development of biofuels to the creation of fine chemicals. nih.gov These synthetic routes often involve the careful assembly of a carbon skeleton followed by the introduction or modification of a hydroxyl group.

Multi-Step Organic Synthesis Approaches

The synthesis of complex molecules like 2,3,4-trimethyl-1-pentanol typically necessitates a multi-step approach. libretexts.org Such a strategy allows for the sequential introduction of structural features and functional groups, providing a high degree of control over the final product. A common theme in these syntheses is the use of retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. libretexts.orgyoutube.com For a branched primary alcohol, a general retrosynthetic strategy might involve disconnecting the carbon chain at a key bond to identify a suitable carbonyl precursor and a corresponding nucleophile. youtube.com

For instance, a plausible multi-step synthesis of this compound could commence from a smaller aldehyde or ketone, which is then elaborated through one or more carbon-carbon bond-forming steps before a final reduction to the primary alcohol. askthenerd.com The choice of each step is dictated by factors such as reaction yield, stereochemical control (if applicable), and the compatibility of functional groups present in the intermediates.

Carbon-Carbon Bond Formation Reactions (e.g., Grignard Reactions, Alkylation)

The formation of new carbon-carbon bonds is the cornerstone of building the molecular framework of this compound. Two of the most powerful and widely employed methods for this purpose are Grignard reactions and alkylation reactions.

Grignard Reactions: The addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound is a classic and versatile method for alcohol synthesis. organic-chemistry.orgkhanacademy.org To synthesize a primary alcohol, a Grignard reagent can be reacted with formaldehyde. organic-chemistry.org However, for a sterically hindered primary alcohol like this compound, a more practical approach would involve the reaction of a suitable Grignard reagent with a larger aldehyde, followed by further transformations if necessary, or the use of an epoxide. The reaction of a Grignard reagent with an aldehyde yields a secondary alcohol, while reaction with a ketone produces a tertiary alcohol. libretexts.org

A potential Grignard-based approach to a precursor for this compound could involve the reaction of isopropylmagnesium bromide with 2,3-dimethylbutanal. This would form the carbon skeleton of the target molecule, leading to a secondary alcohol that would then require further steps to be converted to the desired primary alcohol. A more direct route to a primary alcohol could involve the reaction of a Grignard reagent with an epoxide. For example, reacting 1,2-epoxy-2,3-dimethylbutane with methylmagnesium bromide could potentially lead to the desired carbon skeleton.

Alkylation: Alkylation reactions involve the transfer of an alkyl group from one molecule to another and are fundamental to organic synthesis. wikipedia.org In the context of synthesizing branched alcohols, the alkylation of enolates derived from ketones or esters can be a powerful tool for constructing the carbon backbone. acs.orgnih.gov For instance, the α-alkylation of a ketone can introduce branching next to the carbonyl group. A subsequent reduction of this ketone would then yield a branched secondary alcohol. While direct alkylation to form a primary alcohol is less common, multi-step sequences involving alkylation are frequently employed. youtube.com Iridium-catalyzed alkylation of secondary alcohols with primary alcohols has emerged as a method to access branched ketones and alcohols, offering a potential, though complex, route. acs.orgnih.govlookchem.com

| Reaction Type | Reagents | Product Type | Relevance to this compound Synthesis |

| Grignard Reaction | Organomagnesium Halide (R-MgX) + Aldehyde/Ketone | Primary, Secondary, or Tertiary Alcohol | Key for building the carbon skeleton. organic-chemistry.orglibretexts.org |

| Alkylation of Enolates | Ketone/Ester + Base + Alkyl Halide | Alkylated Ketone/Ester | Useful for introducing branching. acs.org |

Reduction Methodologies for Carbonyl Precursors

Once a suitable carbonyl precursor with the correct carbon skeleton of this compound has been synthesized, the final step is typically the reduction of the carbonyl group to a primary alcohol. The most common carbonyl precursor for a primary alcohol is an aldehyde.

Catalytic hydrogenation is a widely used industrial process for the reduction of carbonyl compounds. nih.gov This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or ruthenium. rsc.orgresearchgate.net The reaction is often carried out under pressure and at elevated temperatures. For the synthesis of this compound, a precursor such as 2,3,4-trimethylpentanal could be efficiently reduced to the target alcohol via catalytic hydrogenation. This method is often favored for its high efficiency and the fact that the only byproduct is water, making it an environmentally benign process. nih.gov Transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) in place of H₂ gas, is another viable option. nih.gov

Hydride-based reducing agents are a cornerstone of organic synthesis for the reduction of carbonyl compounds in a laboratory setting. khanacademy.org These reagents act as a source of hydride ions (H⁻), which nucleophilically attack the carbonyl carbon. libretexts.org

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. libretexts.org It is often used in protic solvents like methanol (B129727) or ethanol (B145695).

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent than sodium borohydride. khanacademy.orglibretexts.org It can reduce not only aldehydes and ketones but also carboxylic acids and esters to primary alcohols. orgsyn.org Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), and the reaction is typically followed by a careful aqueous workup.

For the synthesis of this compound from a 2,3,4-trimethylpentanal precursor, either NaBH₄ or LiAlH₄ would be effective. If the precursor were an ester, such as methyl 2,3,4-trimethylpentanoate, the more potent LiAlH₄ would be required for the reduction. khanacademy.org

| Reducing Agent | Carbonyl Precursor | Product | Key Features |

| Catalytic Hydrogenation (H₂/Catalyst) | Aldehyde | Primary Alcohol | High efficiency, environmentally friendly. researchgate.net |

| Sodium Borohydride (NaBH₄) | Aldehyde | Primary Alcohol | Mild, selective for aldehydes and ketones. libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde, Ester, Carboxylic Acid | Primary Alcohol | Powerful, reduces a wide range of carbonyls. khanacademy.orgorgsyn.org |

Chemo- and Regioselective Synthesis of this compound

In any multi-step synthesis, chemo- and regioselectivity are of utmost importance. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential formation of one constitutional isomer over another.

For the synthesis of this compound, a key challenge would be the regioselective construction of the carbon skeleton. For example, in a Grignard reaction designed to form a precursor, the Grignard reagent must add to the desired carbonyl group without undergoing side reactions, such as enolization of the carbonyl compound. adichemistry.com

Furthermore, if the synthetic route involves intermediates with multiple reactive sites, subsequent reactions must be chemoselective. For instance, if a molecule contains both a ketone and an ester, the milder sodium borohydride could be used to selectively reduce the ketone to a secondary alcohol while leaving the ester intact. To reduce the ester to a primary alcohol, the more reactive lithium aluminum hydride would be necessary, which would likely also reduce the ketone.

The regioselective synthesis of specific isomers is a significant area of research in organic chemistry. rsc.orgnih.govrsc.orgresearchgate.net While specific literature on the chemo- and regioselective synthesis of this compound is not abundant, the general principles of controlling reactivity in organic synthesis would be applied. This includes the careful choice of reagents, reaction conditions (such as temperature and solvent), and the use of protecting groups to temporarily mask reactive functional groups and direct the reaction to the desired site.

Catalytic Systems and Reaction Optimization in Synthesis

The synthesis of this compound can be achieved via several pathways, each employing distinct catalytic systems and optimization parameters. Key routes include the reduction of 2,3,4-trimethylpentanoic acid and the hydroformylation of an appropriate trimethylpentene isomer followed by hydrogenation.

The reduction of 2,3,4-trimethylpentanoic acid to its corresponding alcohol is a common laboratory-scale method. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose. Reaction optimization for this pathway focuses on controlling the high reactivity of LiAlH₄. Key parameters include maintaining anhydrous (dry) conditions to prevent the violent reaction of the hydride with water, using a suitable ether solvent like diethyl ether or tetrahydrofuran (THF), and managing the reaction temperature, which is often initiated at a low temperature (e.g., 0 °C) and gradually allowed to warm to room temperature to ensure a controlled reaction rate.

A more industrially scalable approach involves the hydroformylation (or oxo process) of a suitable alkene precursor, such as 2,3,4-trimethyl-1-pentene. This process adds a formyl group (-CHO) and a hydrogen atom across the double bond to produce an aldehyde, which is then hydrogenated to the target alcohol. wikipedia.org The choice of catalyst is critical for both selectivity and efficiency. libretexts.orgmt.com

Hydroformylation Catalysts : Transition metal complexes, particularly those of cobalt and rhodium, are standard catalysts. wikipedia.org Cobalt carbonyl (Co₂(CO)₈), which forms the active species HCo(CO)₄ under reaction conditions, is a traditional choice. libretexts.org Rhodium-based catalysts, often modified with phosphine (B1218219) ligands, offer higher activity at lower temperatures and pressures, and can provide greater selectivity for the desired aldehyde isomer. researchgate.net

Hydrogenation Catalysts : The resulting 2,3,4-trimethylpentanal can be hydrogenated to this compound using various catalytic systems. Common choices include Raney nickel, palladium on carbon (Pd/C), or ruthenium-based catalysts under a hydrogen atmosphere.

Optimization of the hydroformylation step involves manipulating temperature, pressure, and the ratio of carbon monoxide to hydrogen (syngas). wikipedia.org Temperatures typically range from 40 to 200 °C with pressures between 10 and 100 atmospheres. wikipedia.org The use of bulky ligands on the metal catalyst can also be optimized to favor the formation of the terminal aldehyde over other isomers, which is crucial for maximizing the final yield of the primary alcohol. mt.com

| Synthetic Route | Reaction Type | Catalyst/Reagent | Typical Reaction Conditions |

|---|---|---|---|

| Reduction of Carboxylic Acid | Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF solvent; 0 °C to room temperature |

| Hydroformylation-Hydrogenation | Hydroformylation | Cobalt Carbonyl (Co₂(CO)₈) or Rhodium/Phosphine Complexes | 40-200 °C; 10-100 atm of CO/H₂ |

| Hydrogenation | Raney Nickel, Pd/C, Ru complexes | Elevated H₂ pressure; various solvents (e.g., ethanol) |

Purification Techniques and Yield Enhancement Strategies

Following the synthesis of this compound, effective purification is essential to isolate the product from unreacted starting materials, catalysts, and byproducts. The primary purification method for a relatively high-boiling liquid like this alcohol is fractional distillation. Given its branched structure, its boiling point will differ sufficiently from potential isomeric byproducts or residual precursors, allowing for effective separation under atmospheric or reduced pressure.

For syntheses involving non-volatile reagents like LiAlH₄ or metal catalysts, an initial workup is required. This typically involves:

Quenching : Carefully neutralizing the reactive species. For a LiAlH₄ reduction, this is done by the sequential, controlled addition of water and/or an acid.

Extraction : Performing a liquid-liquid extraction to move the desired alcohol into an organic solvent (like diethyl ether or dichloromethane) and remove water-soluble salts and impurities.

Drying : Treating the organic layer with an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate) to remove residual water before distillation.

In cases where distillation does not provide sufficient purity, for instance, due to the presence of closely boiling isomers from a hydroformylation reaction, preparative column chromatography can be employed. Using a stationary phase like silica (B1680970) gel and an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can separate the target alcohol based on polarity.

Yield Enhancement Strategies focus on optimizing the reaction to favor the desired product and minimize loss during workup and purification.

Anhydrous Conditions : For reactions involving moisture-sensitive reagents like LiAlH₄ or Grignard reagents, maintaining strictly anhydrous conditions is the most critical factor for enhancing yield.

Control of Stoichiometry : Precise control over the molar ratios of reactants and catalysts ensures complete conversion of the limiting reagent without excessive use of costly materials.

Ligand Modification : In catalytic processes like hydroformylation, modifying the ligands on the metal center can steer the reaction towards the desired terminal aldehyde, thereby increasing the ultimate yield of this compound after the reduction step. mt.com

Equilibrium Shifts : In reversible reactions, removing a product (for example, water in an esterification) can shift the equilibrium to favor product formation, a principle known as Le Chatelier's principle.

Comparative Analysis of Synthetic Efficiency across Different Routes

The choice of a synthetic route for this compound depends on factors such as the desired scale of production, cost of starting materials, and the required purity of the final product. A comparative analysis of the primary synthetic routes highlights their respective advantages and disadvantages.

Route 1: Reduction of 2,3,4-trimethylpentanoic acid

Efficiency : This route is typically very efficient on a laboratory scale, with the reduction of carboxylic acids by LiAlH₄ often proceeding in high yields (>90%). The reaction is highly specific and does not generate isomeric alcohol byproducts.

Drawbacks : The primary limitation is the availability and cost of the starting carboxylic acid. Furthermore, LiAlH₄ is expensive and hazardous, making this method less suitable for large-scale industrial production.

Route 2: Hydroformylation-Hydrogenation of 2,3,4-trimethyl-1-pentene

Drawbacks : This route requires specialized high-pressure equipment and involves high energy consumption. Catalyst cost and the need for separation and recycling are also significant considerations in industrial applications. acs.org

Route 3: Grignard Synthesis

Efficiency : Grignard reactions are known for their versatility and generally provide good to excellent yields for alcohol synthesis on a lab scale. libretexts.org To produce the primary alcohol this compound, the reaction would involve a Grignard reagent (e.g., (2,3-dimethylbutan-1-yl)magnesium bromide) reacting with formaldehyde.

Drawbacks : The synthesis of the required Grignard reagent adds an extra step if it is not commercially available. The strict requirement for anhydrous conditions can be challenging to maintain and can reduce yields if not properly controlled. The generation of magnesium salts as byproducts also requires a thorough aqueous workup.

| Parameter | Reduction Route | Hydroformylation Route | Grignard Route |

|---|---|---|---|

| Starting Materials | 2,3,4-trimethylpentanoic acid | 2,3,4-trimethyl-1-pentene, CO, H₂ | Alkyl halide, Mg, Formaldehyde |

| Scale | Laboratory | Industrial | Laboratory |

| Advantages | High selectivity, high yield | Uses cheap feedstocks, scalable | High versatility, good yields |

| Disadvantages | Expensive/hazardous reagent (LiAlH₄), precursor availability | Potential for isomers, requires high P/T, catalyst cost | Requires strict anhydrous conditions, multi-step process |

Chemical Reactivity and Transformation Pathways of 2,3,4 Trimethyl 1 Pentanol

Oxidation Reactions

The oxidation of 2,3,4-trimethyl-1-pentanol can be controlled to yield either the corresponding aldehyde, 2,3,4-trimethylpentanal, or the carboxylic acid, 2,3,4-trimethylpentanoic acid, depending on the choice of oxidizing agent and reaction conditions.

The selective oxidation of primary alcohols to aldehydes requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. chemistrysteps.commasterorganicchemistry.com For a sterically hindered primary alcohol like this compound, reagents such as Pyridinium (B92312) Chlorochromate (PCC) are effective. chemistrysteps.comorganicchemistrytutor.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) to avoid the formation of the aldehyde hydrate, which is susceptible to further oxidation. organicchemistrytutor.comwikipedia.org

Other modern reagents that can achieve this transformation with high selectivity, even for sterically hindered alcohols, include Dess-Martin Periodinane (DMP) and various TEMPO-based oxidation systems. organic-chemistry.org These methods are often preferred due to their milder reaction conditions and reduced toxicity compared to chromium-based reagents. organic-chemistry.org

| Oxidizing Agent | Solvent | Typical Reaction Conditions | Anticipated Yield for Sterically Hindered Primary Alcohols |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room temperature, 1-2 hours | Good to Excellent |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room temperature, 1-3 hours | Excellent |

| TEMPO/NaOCl | Biphasic (e.g., CH₂Cl₂/H₂O) | 0 °C to room temperature, 1-4 hours | Good to Excellent |

To achieve the complete oxidation of this compound to 2,3,4-trimethylpentanoic acid, stronger oxidizing agents are necessary. wikipedia.orgorganic-chemistry.org Reagents such as potassium permanganate (B83412) (KMnO₄) in alkaline solution or Jones reagent (CrO₃ in aqueous sulfuric acid) are commonly employed for this purpose. wikipedia.orgorganic-chemistry.org

The reaction with potassium permanganate is typically performed by heating the alcohol in an aqueous alkaline solution. wikipedia.org For branched primary alcohols, this method has been shown to be effective. The Jones oxidation is also a powerful method for converting primary alcohols to carboxylic acids. wikipedia.org

| Oxidizing Agent | Solvent | Typical Reaction Conditions | Anticipated Yield for Sterically Hindered Primary Alcohols |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous base (e.g., NaOH or KOH) | Elevated temperature, several hours | Good |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 °C to room temperature, 1-3 hours | Good to Excellent |

| Fe(NO₃)₃·9H₂O/TEMPO/MCl with O₂ | Acetonitrile (B52724) | Room temperature, under O₂ or air | Excellent |

The mechanism of oxidation for primary alcohols with chromium(VI) reagents like PCC generally proceeds through the formation of a chromate (B82759) ester. chemistrysteps.comorganicchemistrytutor.com This is followed by an E2-like elimination reaction where a base (such as pyridine (B92270) in the PCC reagent) removes a proton from the carbon bearing the hydroxyl group, leading to the formation of the carbon-oxygen double bond and the reduction of Cr(VI) to Cr(IV). chemistrysteps.comorganicchemistrytutor.com The anhydrous conditions used for reagents like PCC are crucial to prevent the formation of a gem-diol from the aldehyde, which would be susceptible to further oxidation to a carboxylic acid. organicchemistrytutor.com

For strong oxidants like potassium permanganate, the reaction also proceeds through the formation of an intermediate ester, in this case, a manganate (B1198562) ester. Subsequent steps involving the transfer of a hydride or a hydrogen atom lead to the formation of the aldehyde, which is then rapidly oxidized to the carboxylic acid under the aqueous and strongly oxidizing conditions.

Reduction Reactions

The hydroxyl group of this compound can be removed through reduction to yield the corresponding hydrocarbon, or it can be transformed into other functional groups via reductive functionalization.

The direct reduction of alcohols to alkanes is challenging. A common strategy involves a two-step process where the hydroxyl group is first converted into a better leaving group, such as a tosylate or a halide. chem-station.com The resulting intermediate is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄). chem-station.com

For sterically hindered alcohols, an alternative method involves the reduction of their acetate (B1210297) esters with a dissolving metal, such as lithium in ethylamine. This method can be particularly effective for hindered systems, leading to the corresponding alkane in good yields. Another approach for the deoxygenation of primary alcohols is through the reduction of their derived diphenyl phosphate (B84403) esters with lithium triethylborohydride. researchgate.net

| Reaction Pathway | Reagents | Typical Reaction Conditions | Anticipated Yield for Sterically Hindered Systems |

|---|---|---|---|

| Two-step via Tosylate | 1. TsCl, pyridine 2. LiAlH₄, THF | 1. 0 °C to room temperature 2. Reflux | Good |

| Reduction of Acetate Ester | 1. Acetic anhydride (B1165640), pyridine 2. Li, Ethylamine | 1. Room temperature 2. Low temperature | Good to Excellent |

| Reduction of Diphenyl Phosphate Ester | 1. (PhO)₂P(O)Cl, pyridine 2. LiBHEt₃, THF | 1. Room temperature 2. Room temperature | High |

Reductive functionalization allows for the conversion of the alcohol into other functional groups in a single procedural sequence. A prominent example is reductive amination, which converts an alcohol into an amine. This transformation typically proceeds through an initial oxidation of the alcohol to the corresponding aldehyde, which then reacts in situ with an amine to form an imine. The imine is subsequently reduced to the final amine product. This process can often be performed in one pot.

Catalytic transfer hydrogenation is another method for the reductive functionalization of alcohols. In this process, the alcohol itself can serve as a hydrogen donor in the presence of a suitable catalyst to reduce other functional groups or to participate in C-C bond-forming reactions. For instance, in "hydrogen borrowing" catalysis, a primary alcohol is temporarily oxidized to an aldehyde, which then reacts with a nucleophile. The resulting intermediate is then reduced by the hydrogen that was "borrowed" in the initial oxidation step, regenerating the catalyst. This methodology can be applied to the α-alkylation of ketones with primary alcohols.

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl (-OH) group of an alcohol is characteristically a poor leaving group due to its strong basicity. chemistrysteps.commasterorganicchemistry.com Consequently, direct nucleophilic substitution is generally not feasible. To facilitate these reactions, the hydroxyl group must first be converted into a better leaving group. This is typically achieved either by protonation under acidic conditions or by transformation into a sulfonate ester. chemistrysteps.comlibretexts.org

Nucleophilic Substitution Mechanisms (SN1 vs. SN2) for Primary Alcohols

Nucleophilic substitution reactions are fundamental in organic chemistry, proceeding primarily through two distinct mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). The pathway taken is heavily influenced by the structure of the alcohol, the nature of the nucleophile, the leaving group, and the solvent. byjus.commasterorganicchemistry.com

Primary alcohols, such as this compound, predominantly undergo substitution via the SN2 mechanism. chemistrysteps.comkhanacademy.org This is because the formation of a primary carbocation, which is required for an SN1 pathway, is energetically highly unfavorable. masterorganicchemistry.com The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. byjus.com This concerted mechanism leads to an inversion of stereochemistry at the reaction center.

For an alcohol to react via an SN2 pathway, its hydroxyl group must first be activated. Under strongly acidic conditions, the -OH group is protonated to form an alkyloxonium ion, R-OH₂⁺. This creates an excellent leaving group, water (H₂O), which can be displaced by a nucleophile. masterorganicchemistry.com

The structure of this compound presents significant steric hindrance due to the methyl groups at the C2, C3, and C4 positions. While the reaction center is a primary carbon (-CH₂OH), the bulky alkyl groups can impede the backside attack of the nucleophile, which is characteristic of the SN2 mechanism. sketchy.com This steric bulk can decrease the rate of the SN2 reaction compared to less hindered primary alcohols like ethanol (B145695).

Table 1: Comparison of SN1 and SN2 Mechanisms for Primary Alcohols

| Feature | SN1 Mechanism | SN2 Mechanism | Relevance to this compound |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] | The reaction rate will depend on the concentration of both the activated alcohol and the nucleophile. |

| Molecularity | Unimolecular | Bimolecular | The reaction is bimolecular. |

| Reaction Step | Two steps (carbocation intermediate) | One step (concerted) | The reaction proceeds in a single, concerted step. |

| Carbocation | Yes, formed as an intermediate | No | A primary carbocation is too unstable to form, precluding the SN1 pathway. |

| Stereochemistry | Racemization | Inversion of configuration | Not applicable at the primary carbon, but the mechanism inherently involves backside attack. |

| Substrate | Favored by 3° > 2° >> 1° | Favored by Methyl > 1° > 2° >> 3° | As a primary alcohol, the SN2 pathway is strongly favored. masterorganicchemistry.comkhanacademy.org |

| Steric Hindrance | Favors reaction | Hinders reaction | The significant steric bulk near the reaction center slows the reaction rate. sketchy.com |

Synthesis of Alkyl Halide Derivatives

Converting this compound into its corresponding alkyl halide derivatives replaces the poor -OH leaving group with a much better halide leaving group, opening up pathways for further synthetic transformations. masterorganicchemistry.com

Common methods for this conversion include reaction with hydrogen halides (HX) or with specific halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃). libretexts.org

Reaction with Hydrogen Halides (HX): Primary alcohols can be converted to alkyl halides using concentrated hydrohalic acids. The reaction proceeds through an SN2 mechanism after the initial protonation of the hydroxyl group. chemistrysteps.commasterorganicchemistry.com The reactivity of hydrogen halides follows the order HI > HBr > HCl. libretexts.org Due to the SN2 nature and the steric hindrance of this compound, this reaction may require elevated temperatures and may be slower than for unhindered primary alcohols.

Reaction with SOCl₂ and PBr₃: These reagents are often preferred for converting primary and secondary alcohols into alkyl chlorides and bromides, respectively, as they avoid the strongly acidic conditions that can sometimes lead to rearrangements. libretexts.org The reaction with thionyl chloride (in the presence of a base like pyridine) and phosphorus tribromide proceeds through an SN2-like mechanism, converting the hydroxyl group into a good leaving group (-OSOCl or -OPBr₂) that is subsequently displaced by the halide ion. lumenlearning.comyoutube.com

Table 2: Reagents for Converting this compound to Alkyl Halides

| Reagent | Product | Mechanism Type | Notes |

| HBr or HI | 1-Bromo- or 1-Iodo-2,3,4-trimethylpentane | SN2 | Requires activation of the -OH group by protonation. Reaction may be slow due to steric hindrance. masterorganicchemistry.com |

| HCl (+ ZnCl₂) | 1-Chloro-2,3,4-trimethylpentane | SN2 | Generally less reactive than HBr or HI. Zinc chloride acts as a Lewis acid to assist in activating the -OH group. libretexts.org |

| SOCl₂ in pyridine | 1-Chloro-2,3,4-trimethylpentane | SN2-like | A common and effective method that avoids strongly acidic media. The byproduct, pyridinium chloride, is easily removed. khanacademy.org |

| PBr₃ | 1-Bromo-2,3,4-trimethylpentane | SN2-like | An effective method for producing primary alkyl bromides from alcohols. libretexts.orglumenlearning.com |

Formation of Sulfonate Esters as Reactive Intermediates

An alternative and highly effective strategy for activating the hydroxyl group is to convert it into a sulfonate ester, such as a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf). chemistrysteps.com Sulfonates are excellent leaving groups because their negative charge is stabilized by resonance across the sulfonyl group. lumenlearning.com

This transformation is typically achieved by reacting the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine. youtube.comyoutube.com The base neutralizes the HCl produced during the reaction. A key advantage of this method is that the C-O bond of the alcohol remains intact during the formation of the sulfonate ester, meaning the reaction proceeds with retention of configuration at the carbon center. lumenlearning.comyoutube.com

Once formed, the 2,3,4-trimethyl-1-pentyl sulfonate ester can be isolated and subsequently reacted with a wide range of nucleophiles in a standard SN2 reaction. This two-step approach is particularly useful for substrates that are sensitive to acid or prone to rearrangement. libretexts.org

Table 3: Common Sulfonylating Agents and Corresponding Sulfonate Esters

| Sulfonyl Chloride | Abbreviation | Resulting Sulfonate Ester | Leaving Group Ability |

| p-Toluenesulfonyl chloride | TsCl | Tosylate (OTs) | Excellent |

| Methanesulfonyl chloride | MsCl | Mesylate (OMs) | Excellent |

| Trifluoromethanesulfonyl chloride | TfCl | Triflate (OTf) | Superb |

Elimination Reactions and Alkene Formation

In the presence of a strong acid and heat, this compound can undergo dehydration (elimination of a water molecule) to form alkenes. The mechanism and the distribution of alkene products are dictated by the structure of the alcohol and the reaction conditions.

Acid-Catalyzed Dehydration Mechanisms (E1 vs. E2)

The acid-catalyzed dehydration of an alcohol begins with the protonation of the hydroxyl group to form an alkyloxonium ion, creating the good leaving group H₂O. masterorganicchemistry.com The subsequent elimination can proceed via either an E1 (elimination unimolecular) or E2 (elimination bimolecular) mechanism.

E2 Mechanism: Primary alcohols typically undergo dehydration through an E2 pathway, which involves a single, concerted step where a base removes a β-hydrogen at the same time the leaving group departs. missouri.eduyoutube.com

E1 Mechanism: Secondary and tertiary alcohols favor the E1 pathway, which involves the formation of a carbocation intermediate after the leaving group departs, followed by deprotonation at a β-carbon to form the alkene. masterorganicchemistry.commiracosta.edu

For this compound, a primary alcohol, the direct formation of a primary carbocation via an E1 pathway is highly unfavorable. However, under forcing E1 conditions (strong acid, no good nucleophile), a 1,2-hydride shift is highly probable. After the loss of water, the initially formed and unstable primary carbocation would rapidly rearrange via a hydride shift from the C2 position to form a much more stable tertiary carbocation. The elimination would then proceed from this rearranged carbocation. masterorganicchemistry.comchemistrysteps.com This rearrangement is a critical feature of the dehydration of many primary alcohols with branching at the β-carbon.

Table 4: Comparison of E1 and E2 Dehydration Mechanisms

| Feature | E1 Mechanism | E2 Mechanism | Relevance to this compound |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] | The reaction likely proceeds via an E1 pathway after carbocation rearrangement. |

| Molecularity | Unimolecular | Bimolecular | The rate-determining step is unimolecular (formation of the carbocation). |

| Intermediate | Carbocation | None (Transition State) | A tertiary carbocation is formed after a 1,2-hydride shift. |

| Substrate | Favored by 3° > 2° > 1° | Favored by 3° > 2° > 1° | The reaction is driven by the formation of a stable tertiary carbocation intermediate. |

| Rearrangements | Common | Not possible | Rearrangement is a key step in the reaction pathway. |

| Base Strength | Weak base is sufficient | Requires a strong base | Water or the conjugate base of the acid catalyst (e.g., HSO₄⁻) acts as the base. |

Regioselectivity and Stereoselectivity in Alkene Production (Zaitsev vs. Hofmann Rule)

Regioselectivity refers to the preference for forming one constitutional isomer over another. In elimination reactions, this is often governed by Zaitsev's rule or the Hofmann rule.

Zaitsev's Rule: This rule states that in an elimination reaction, the major product is the more substituted (and thus more thermodynamically stable) alkene. masterorganicchemistry.comucalgary.ca This is the typical outcome for E1 reactions and E2 reactions involving small, unhindered bases.

Hofmann Rule: This rule predicts the formation of the less substituted alkene as the major product. This outcome is favored when using a sterically bulky base or when the leaving group is poor or very large. chemistrysteps.comlibretexts.org

In the acid-catalyzed dehydration of this compound, the reaction proceeds through a rearranged tertiary carbocation intermediate [(CH₃)₂CH-CH(CH₃)-C⁺(CH₃)₂]. Elimination from this intermediate follows Zaitsev's rule. There are three types of β-hydrogens that can be removed, leading to three possible alkene products. The most substituted alkene, 2,3,4,4-tetramethyl-2-pentene, would be predicted as the major product.

Stereoselectivity refers to the preference for forming one stereoisomer over another (e.g., E vs. Z isomers). E1 reactions, which proceed through a planar carbocation intermediate, typically favor the formation of the more stable trans (E) isomer over the cis (Z) isomer due to reduced steric strain. ucalgary.cayoutube.com Of the potential products from this compound dehydration, only 3,4,4-trimethyl-2-pentene can exist as E/Z isomers. In this case, the E isomer would be the favored stereoisomer.

Table 5: Predicted Alkene Products from Dehydration of this compound

| Alkene Product | Structure | Alkene Substitution | Predicted Yield | Zaitsev/Hofmann |

| 2,3,4,4-Tetramethyl-2-pentene | (CH₃)₂CH-C(CH₃)=C(CH₃)₂ | Tetrasubstituted | Major | Zaitsev Product |

| 3,4,4-Trimethyl-2-pentene | (CH₃)₂CH-CH=C(CH₃)CH(CH₃)₂ | Trisubstituted | Minor | Zaitsev Product |

| 2-isopropyl-3,3-dimethyl-1-butene | CH₂=C(CH(CH₃)₂)C(CH₃)₃ | Disubstituted | Minor | Zaitsev Product |

Carbocation Rearrangements in Branched Alcohol Dehydration

The acid-catalyzed dehydration of alcohols is a classic method for the synthesis of alkenes. This reaction typically proceeds through a carbocation intermediate, particularly for secondary and tertiary alcohols. ucalgary.cabyjus.com While primary alcohols can also undergo dehydration, the formation of a primary carbocation is energetically unfavorable. ucalgary.ca However, in the case of highly branched primary alcohols such as this compound, the initial formation of a primary carbocation can be followed by a rapid rearrangement to a more stable secondary or tertiary carbocation. libretexts.orglibretexts.org This rearrangement process, often a Wagner-Meerwein rearrangement, involves a 1,2-hydride or 1,2-alkyl shift. jk-sci.comwikipedia.orgyoutube.com

In the specific case of this compound, protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄) leads to the formation of an alkyloxonium ion. libretexts.orglibretexts.org The loss of a water molecule from this ion would hypothetically generate a primary carbocation. This unstable intermediate would then immediately undergo a 1,2-hydride shift from the adjacent carbon (C2), resulting in the formation of a more stable tertiary carbocation.

Once the tertiary carbocation is formed, it can undergo further rearrangements, such as a 1,2-methyl shift, leading to a variety of carbocation intermediates. The final alkene products are then formed by the loss of a proton from a carbon atom adjacent to the positively charged carbon. Due to the potential for multiple rearrangements, the dehydration of this compound is expected to yield a complex mixture of isomeric alkenes. For instance, the dehydration of the structurally similar 2,2,4-trimethyl-3-pentanol (B1616163) results in a mixture of at least six different alkenes, highlighting the complexity of such reactions. stackexchange.com

Table 1: Predicted Alkene Products from the Dehydration of this compound

| Alkene Product | IUPAC Name | Predicted Stability |

|---|---|---|

| Major Products | ||

| 2,3,4-Trimethyl-2-pentene | Tetrasubstituted (most stable) | |

| 2,3,4-Trimethyl-1-pentene | Disubstituted | |

| Minor Products | ||

| 2,4,4-Trimethyl-2-pentene | Trisubstituted |

Esterification and Etherification Reactions

Fischer Esterification

The Fischer esterification is a well-established method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. jk-sci.comorganic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and its efficiency is influenced by factors such as the structure of the alcohol and carboxylic acid. organic-chemistry.org For sterically hindered alcohols, such as this compound, the rate of Fischer esterification is significantly reduced due to the steric hindrance around the hydroxyl group, which impedes the nucleophilic attack of the alcohol on the protonated carboxylic acid. jk-sci.com

The mechanism of Fischer esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of water yield the ester. masterorganicchemistry.com With a bulky alcohol like this compound, the approach to the electrophilic carbonyl carbon is sterically hindered, making the formation of the tetrahedral intermediate a high-energy process. Consequently, alternative methods are often preferred for the esterification of sterically hindered alcohols. jk-sci.com These methods may include the use of more reactive acylating agents like acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. researchgate.net

Table 2: Factors Affecting Fischer Esterification of this compound

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Steric Hindrance | Decreases rate significantly | The bulky alkyl groups surrounding the hydroxyl group impede the approach of the alcohol to the protonated carboxylic acid. |

| Alcohol Class | Primary alcohol, but sterically hindered | While primary alcohols are generally more reactive than secondary or tertiary alcohols in Fischer esterification, the steric bulk in this case is the dominant factor. jk-sci.com |

| Reaction Conditions | Use of excess carboxylic acid or removal of water can shift the equilibrium | Standard techniques to favor product formation may not be sufficient to overcome the high activation energy due to steric hindrance. organic-chemistry.org |

Williamson Ether Synthesis and Related Alkylation Methods

The Williamson ether synthesis is a versatile method for preparing symmetrical and unsymmetrical ethers via an S(_N)2 reaction between an alkoxide and a primary alkyl halide. byjus.comwikipedia.orgmasterorganicchemistry.com To synthesize an ether from this compound using this method, the alcohol would first be deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. organic-synthesis.comkhanacademy.org This alkoxide would then act as a nucleophile, attacking a suitable primary alkyl halide.

Given that this compound is a primary alcohol, its corresponding alkoxide can be readily formed. However, the steric bulk surrounding the oxygen atom in the alkoxide could potentially hinder its ability to act as a nucleophile in an S(_N)2 reaction. While the reaction is generally effective for primary alkyl halides, the steric hindrance of the nucleophile can slow down the reaction rate. wikipedia.org If a secondary or tertiary alkyl halide were used as the electrophile, elimination (E2) would likely become a significant competing reaction, leading to the formation of an alkene instead of the desired ether. wikipedia.org

Alternative alkylation methods for the synthesis of ethers from this compound could involve converting the alcohol into a better leaving group, such as a tosylate, and then reacting it with an alkoxide. However, the steric hindrance at the carbon bearing the leaving group would still make it a poor substrate for S(_N)2 reactions.

Free Radical Reactions and Degradation Pathways

Photooxidation Mechanisms

The photooxidation of alcohols can be initiated by the absorption of light, often in the presence of a photosensitizer. rsc.orgresearchgate.net This process can lead to the formation of aldehydes, ketones, or carboxylic acids. For a primary alcohol like this compound, photooxidation is expected to primarily yield the corresponding aldehyde, 2,3,4-trimethylpentanal.

The mechanism of photooxidation can proceed through several pathways. One common mechanism involves the generation of reactive oxygen species, such as singlet oxygen or hydroxyl radicals, by the photosensitizer. ustc.edu.cnresearchgate.net These reactive species can then abstract a hydrogen atom from the carbon bearing the hydroxyl group (the α-carbon). The resulting radical can then react with oxygen to form a peroxy radical, which can subsequently undergo further reactions to form the aldehyde product and a hydroperoxyl radical.

Another possible pathway involves direct photo-excitation of the alcohol, although this typically requires high-energy UV light. The excited alcohol molecule may then undergo homolytic cleavage of the C-H bond at the α-carbon, initiating a radical chain reaction. The presence of multiple methyl groups in this compound provides numerous C-H bonds that could potentially be susceptible to radical abstraction, but the α-hydrogen is generally the most reactive in oxidation reactions of primary alcohols.

Reactions with Reactive Species (e.g., Chlorine Atoms, Hydroxyl Radicals)

In the atmosphere, alcohols are primarily degraded by reaction with hydroxyl radicals (•OH) during the day and, to a lesser extent, with nitrate (B79036) radicals (NO₃) at night. copernicus.org The reaction of alcohols with hydroxyl radicals proceeds mainly through hydrogen atom abstraction. rsc.orglew.ro For this compound, there are several potential sites for hydrogen abstraction. The rate of abstraction depends on the bond dissociation energy of the C-H bond, with tertiary C-H bonds being the weakest, followed by secondary and then primary C-H bonds. The C-H bond on the carbon bearing the hydroxyl group is also activated.

Based on studies of similar branched alkanes and alcohols, the reaction of this compound with hydroxyl radicals is expected to produce a variety of products. nih.govdtic.mil Abstraction of a hydrogen atom from the α-carbon would lead to the formation of 2,3,4-trimethylpentanal. Abstraction from other positions on the alkyl chain would generate different carbon-centered radicals, which would then react with molecular oxygen to form peroxy radicals. These peroxy radicals can undergo a variety of reactions in the atmosphere, leading to the formation of aldehydes, ketones, and other oxygenated products. For example, the reaction of the structurally similar 2,3,4-trimethylpentane (B165518) with OH radicals yields acetaldehyde, acetone, and 3-methyl-2-butanone (B44728) as major products. nih.gov

Reactions with chlorine atoms (Cl•) are also a potential atmospheric degradation pathway, particularly in marine or coastal areas. copernicus.org Chlorine atoms are more reactive and less selective than hydroxyl radicals, but the reaction mechanism is similar, involving hydrogen atom abstraction to initiate the oxidation process.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,3,4-Trimethyl-2-pentene |

| 2,3,4-Trimethyl-1-pentene |

| 2,4,4-Trimethyl-2-pentene |

| 3,3,4-Trimethyl-1-pentene |

| 2,2,4-Trimethyl-3-pentanol |

| 2,3,4-trimethylpentanal |

| Acetaldehyde |

| Acetone |

| 3-Methyl-2-butanone |

Gasification Pathways in Supercritical Environments

Currently, there is no available scientific literature or experimental data detailing the gasification pathways of this compound in supercritical environments. Research in the field of supercritical water gasification has primarily focused on simpler alcohols, biomass model compounds, and waste streams. Consequently, the specific reaction mechanisms, intermediate products, and the composition of the resulting syngas for this compound under these conditions have not been determined.

Future research would be necessary to elucidate the following:

The primary decomposition routes of this compound at various temperatures and pressures above the critical point of water.

The influence of its branched structure on the stability of the molecule and the formation of radical intermediates.

The yields of gaseous products such as hydrogen (H₂), carbon monoxide (CO), carbon dioxide (CO₂), and methane (B114726) (CH₄).

The potential for the formation of liquid-phase byproducts or char.

Without such dedicated studies, a detailed and accurate description of its behavior in supercritical environments remains an area for future scientific inquiry.

Stereochemical Aspects and Isomerism of 2,3,4 Trimethyl 1 Pentanol

Identification of Chiral Centers and Potential Stereoisomers

The molecular structure of 2,3,4-trimethyl-1-pentanol (C₈H₁₈O) possesses two chiral centers, which are carbon atoms bonded to four different substituent groups. libretexts.org A detailed analysis of its structure reveals these centers at the C2 and C3 positions of the pentanol (B124592) backbone.

Carbon-2 (C2): This carbon is bonded to a hydrogen atom (-H), a methyl group (-CH₃), a hydroxymethyl group (-CH₂OH), and a 3,4-dimethyl-2-butyl group. Since all four of these attached groups are distinct, C2 is a stereogenic center.

Carbon-3 (C3): This carbon is attached to a hydrogen atom (-H), a methyl group (-CH₃), an isopropyl group (-CH(CH₃)₂), and a 1-hydroxy-2-methylpropyl group. These four unique substituents confirm that C3 is also a stereogenic center.

The presence of 'n' chiral centers in a molecule can lead to a maximum of 2ⁿ possible stereoisomers. utexas.edu For this compound, with n=2, the theoretical maximum number of stereoisomers is 2² = 4. These stereoisomers exist as pairs of enantiomers and diastereomers.

Enantiomeric and Diastereomeric Forms of this compound

The four possible stereoisomers of this compound arise from the different spatial arrangements of substituents at the C2 and C3 chiral centers. These isomers can be categorized into two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. libretexts.orgutexas.edu

The relationship between the four stereoisomers is outlined below:

(2R, 3R)-2,3,4-trimethyl-1-pentanol and (2S, 3S)-2,3,4-trimethyl-1-pentanol are enantiomers.

(2R, 3S)-2,3,4-trimethyl-1-pentanol and (2S, 3R)-2,3,4-trimethyl-1-pentanol are enantiomers.

Any stereoisomer from the first pair is a diastereomer of any stereoisomer from the second pair. For example, the (2R, 3R) isomer and the (2R, 3S) isomer are diastereomers because they share the same configuration at C2 but differ at C3.

| Stereoisomer | Configuration at C2 | Configuration at C3 | Enantiomeric Pair | Diastereomeric Relationship Example |

|---|---|---|---|---|

| Isomer 1 | R | R | Pair A | Diastereomer of Isomer 3 & 4 |

| Isomer 2 | S | S | Diastereomer of Isomer 3 & 4 | |

| Isomer 3 | R | S | Pair B | Diastereomer of Isomer 1 & 2 |

| Isomer 4 | S | R | Diastereomer of Isomer 1 & 2 |

Configurational Analysis and Absolute Stereochemistry Determination

Determining the absolute configuration (R or S) of each chiral center is achieved using the Cahn-Ingold-Prelog (CIP) priority rules. uomustansiriyah.edu.iq This systematic procedure involves assigning priorities to the four substituents attached to a chiral carbon based on atomic number.

Assignment for C2:

-CH(CH₃)CH(CH₃)₂ (highest priority): The C3 atom is bonded to other carbons.

-CH₂OH: The C1 atom is bonded to an oxygen.

-CH₃: The methyl group carbon is bonded only to hydrogens.

-H (lowest priority): Hydrogen has the lowest atomic number.

Assignment for C3:

-CH(CH₂OH)CH₃ (highest priority): The C2 atom is part of the larger chain leading to the hydroxyl group.

-CH(CH₃)₂: The isopropyl group has two carbons attached to the central carbon.

-CH₃: The methyl group.

-H (lowest priority): Hydrogen.

After assigning priorities, the molecule is oriented so that the lowest-priority group points away from the viewer. The configuration is assigned as 'R' (rectus) if the sequence from priority 1 to 2 to 3 follows a clockwise direction, and 'S' (sinister) if it is counter-clockwise. uomustansiriyah.edu.iq

Experimentally, the absolute stereochemistry of a specific isomer can be determined through techniques such as:

X-ray Crystallography: This method provides an unambiguous determination of the three-dimensional structure of a crystalline compound.

Chiral Synthesis: Synthesizing the molecule from a starting material of known stereochemistry can establish the configuration of the product.

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy using chiral resolving agents or Circular Dichroism (CD) spectroscopy can be used to distinguish between stereoisomers and, in some cases, assign absolute configurations.

Conformational Analysis and Interconversion Dynamics

Conformational analysis involves studying the different spatial arrangements of atoms that result from rotation about single bonds. chemistrysteps.com For this compound, the most significant conformational flexibility arises from rotation around the C2-C3 bond, which connects the two chiral centers and bears bulky substituents.

The stability of different conformers is primarily influenced by steric hindrance and torsional strain. chemistrysteps.com Using Newman projections to visualize the molecule along the C2-C3 bond, we can predict the relative energies of various conformations:

Staggered Conformations: These are generally more stable (lower in energy) as the substituents on the adjacent carbons are farther apart, minimizing repulsive forces. The most stable staggered conformer will have the largest groups (the 1-hydroxy-2-propyl group on C2 and the isopropyl group on C3) in an anti-periplanar arrangement (180° apart). Other staggered conformations where these bulky groups are gauche (60° apart) will be of higher energy.

Eclipsed Conformations: These are high-energy, unstable transition states between staggered conformers. chemistrysteps.com The least stable conformation occurs when the largest groups on C2 and C3 are eclipsed (syn-periplanar, 0° apart), leading to maximum steric repulsion.

The molecule constantly interconverts between these conformations at room temperature. The rate of interconversion is determined by the energy barrier to rotation, which is the energy difference between the most stable staggered conformation and the least stable eclipsed conformation. Due to the significant steric bulk of the substituents, this energy barrier is expected to be higher than that in simpler alkanes like butane.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the number of chemically distinct nuclei, their electronic environments, and their connectivity. For 2,3,4-trimethyl-1-pentanol, a combination of one-dimensional and two-dimensional NMR experiments is employed for a comprehensive structural assignment.

Proton (¹H) NMR Spectral Interpretation and Chemical Shifts

In the ¹H NMR spectrum of this compound, each set of chemically non-equivalent protons produces a distinct signal. The chemical shift (δ) of a signal indicates the electronic environment of the protons, while the signal's multiplicity (splitting pattern) reveals the number of neighboring protons.

Based on the structure of this compound, the following proton signals are predicted. It is important to note that the presence of multiple chiral centers (at C3 and C4) can lead to diastereotopic protons, potentially resulting in more complex splitting patterns than simple prediction might suggest. The protons on the primary alcohol (H1) are expected to be diastereotopic, appearing as distinct signals within a multiplet.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H1 (-CH₂OH) | 3.4 - 3.6 | Multiplet (dd) | 2H |

| H3 (-CH-) | 1.6 - 1.8 | Multiplet | 1H |

| H4 (-CH-) | 1.7 - 1.9 | Multiplet | 1H |

| C2-CH₃ | 0.9 - 1.1 | Doublet | 3H |

| C3-CH₃ | 0.8 - 1.0 | Doublet | 3H |

| C4-(CH₃)₂ | 0.8 - 1.0 | Doublet | 6H |

Carbon-13 (¹³C) NMR Spectral Analysis and Multiplicity

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. Due to the branched structure and stereocenters, all eight carbon atoms in this compound are expected to be chemically non-equivalent, resulting in eight distinct signals. The multiplicity of each carbon signal (i.e., whether it is a CH₃, CH₂, CH, or quaternary C) can be determined using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C1 (-CH₂OH) | 65 - 70 | CH₂ |

| C2 (-CH-) | 40 - 45 | CH |

| C3 (-CH-) | 35 - 40 | CH |

| C4 (-CH-) | 30 - 35 | CH |

| C2-CH₃ | 15 - 20 | CH₃ |

| C3-CH₃ | 10 - 15 | CH₃ |

| C4-CH₃ (a) | 20 - 25 | CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be expected between the protons of the -CH₂OH group (H1) and the adjacent methine proton (H2). Further correlations would be seen between H2 and H3, and between H3 and H4. The methyl protons would show correlations to the methine protons they are attached to. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. columbia.edu The HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum. For instance, the signal for the C1 carbon would correlate with the H1 protons.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry and Fragmentation Patterns

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M⁺) and various fragment ions. For alcohols, the molecular ion peak is often weak or absent. uvic.caacdlabs.com

The mass spectrum of this compound shows characteristic fragmentation patterns for a branched primary alcohol. nist.gov Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) is a common fragmentation pathway for alcohols. libretexts.org Another typical fragmentation is the loss of a water molecule (dehydration). libretexts.org

Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Structure/Loss |

|---|---|

| 130 | [C₈H₁₈O]⁺ (Molecular Ion, M⁺) |

| 112 | [M - H₂O]⁺ |

| 87 | [M - C₃H₇]⁺ (Loss of isopropyl radical) |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ (t-butyl cation is a common stable fragment) |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition by distinguishing between ions that have the same nominal mass but different exact masses. uky.edu

For this compound, the molecular formula is C₈H₁₈O. The theoretical exact mass of its molecular ion can be calculated using the precise masses of the most abundant isotopes of carbon, hydrogen, and oxygen.

Calculated Exact Mass for C₈H₁₈O

| Isotope | Exact Mass (Da) |

|---|---|

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹⁶O | 15.994915 |

| Calculated M⁺ | 130.135765 |

An experimental HRMS measurement of the molecular ion that matches this calculated value within a narrow tolerance (e.g., ±5 ppm) would confirm the elemental composition of C₈H₁₈O. mestrelabcn.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying individual components within a chemical mixture. In the context of analyzing this compound, the gas chromatograph first separates the compound from other substances based on its volatility and interaction with the stationary phase of the GC column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under specific chromatographic conditions.

Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process forms a positively charged molecular ion (M⁺) and a series of fragment ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.

For this compound (molar mass: 130.23 g/mol ), the molecular ion peak may be of low intensity or absent, a common characteristic for alcohols. chemistrynotmystery.com The fragmentation pattern is dominated by characteristic cleavages. The most significant fragmentation pathway for primary alcohols is the α-cleavage, which involves the breaking of the C-C bond adjacent to the oxygen atom. libretexts.org Another common fragmentation pathway for alcohols is the loss of a water molecule (M-18). chemistrynotmystery.com The mass spectrum available in the NIST database for this compound shows several key fragments that are instrumental in its identification. nist.gov

Table 1: Key Mass Spectrometry Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Interpretation |

|---|---|---|

| 112 | [C₈H₁₆]⁺ | Loss of H₂O (Dehydration) |

| 99 | [C₇H₁₅]⁺ | Loss of CH₂OH |

| 71 | [C₅H₁₁]⁺ | Cleavage of the pentyl chain |

| 57 | [C₄H₉]⁺ | Isopropyl group fragmentation |

| 43 | [C₃H₇]⁺ | Isopropyl cation, often a base peak in branched structures |

Data interpreted from NIST Mass Spectrometry Data Center. nist.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule.

The IR and Raman spectra of this compound are distinguished by vibrations characteristic of its hydroxyl (-OH) and methyl (-CH₃) groups.

Hydroxyl (-OH) Group: The most prominent feature in the IR spectrum of an alcohol is the strong, broad absorption band corresponding to the O-H stretching vibration, which typically appears in the 3200–3500 cm⁻¹ region. orgchemboulder.comlibretexts.org This broadening is a direct result of intermolecular hydrogen bonding. libretexts.org The spectrum also shows an in-plane O-H bending vibration around 1350 ± 50 cm⁻¹ and an out-of-plane O-H wagging vibration at approximately 650 ± 50 cm⁻¹. spectroscopyonline.com

Methyl (-CH₃) and Methylene (B1212753) (-CH₂-) Groups: The C-H stretching vibrations of the numerous methyl and methylene groups in the molecule produce strong absorption bands in the 2850–3000 cm⁻¹ region. These can often be resolved into symmetric and asymmetric stretching modes. Bending vibrations (scissoring, rocking, wagging, and twisting) for these groups appear in the fingerprint region (below 1500 cm⁻¹).

Table 2: General Vibrational Band Assignments for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Spectral Appearance (IR) |

|---|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3500 | Strong, Broad |

| C-H Stretch | Methyl (-CH₃), Methylene (-CH₂-) | 2850 - 3000 | Strong, Sharp |

| C-O Stretch | Primary Alcohol | 1000 - 1075 | Strong |

| O-H Bend | Hydroxyl (-OH) | ~1350 | Medium, Broad |

Data compiled from general spectroscopic principles for alcohols. orgchemboulder.comlibretexts.orgspectroscopyonline.comspectroscopyonline.com

The position of the C-O stretching vibration in an IR spectrum is highly diagnostic for classifying an alcohol as primary, secondary, or tertiary. spectroscopyonline.com This vibration gives rise to a strong peak, typically the most intense one in the 1000-1300 cm⁻¹ region. spectroscopyonline.com For primary alcohols like this compound, the C-O stretch is expected to appear in the 1000–1075 cm⁻¹ range. spectroscopyonline.comspectroscopyonline.com This is distinct from the ranges for secondary (1075–1150 cm⁻¹) and tertiary (1100–1210 cm⁻¹) alcohols. spectroscopyonline.com The observation of a strong band in this specific region for this compound confirms the primary nature of its alcohol group.

Table 3: C-O Stretching Frequencies for Different Alcohol Classes

| Alcohol Class | C-O Stretch Wavenumber Range (cm⁻¹) |

|---|---|

| Primary | 1000 - 1075 |

| Secondary | 1075 - 1150 |

| Tertiary | 1100 - 1210 |

Source: Spectroscopy Online. spectroscopyonline.com

Vibrational spectroscopy can also offer insights into the conformational isomers (rotamers) of flexible molecules like this compound. Rotations around C-C and C-O single bonds can lead to different spatial arrangements of the atoms, known as conformers (e.g., gauche and trans). researchgate.net These conformers can have slightly different vibrational frequencies, particularly for C-H and O-H stretching modes. mdpi.comustc.edu.cn

While specific conformational studies on this compound are not widely published, analysis of simpler alcohols like ethanol (B145695) and propanol (B110389) has shown that distinct peaks in the C-H stretching region of Raman spectra can be assigned to different conformers. researchgate.netustc.edu.cn By analogy, high-resolution IR or Raman spectroscopy of this compound, potentially at low temperatures or in a matrix isolation setup, could resolve distinct bands corresponding to its different stable conformations, providing valuable information on its three-dimensional structure and rotational dynamics.

Integration of Spectroscopic Data for Definitive Structural Assignments

The definitive structural elucidation of this compound is achieved not by a single technique but by the integration of data from multiple spectroscopic methods. arxiv.org

GC-MS separates the compound and provides its molar mass and a fragmentation pattern. This pattern reveals the connectivity of the carbon skeleton and the presence of characteristic fragments, strongly suggesting the branched C₈ structure.

Infrared (IR) Spectroscopy unequivocally confirms the presence of the hydroxyl (-OH) functional group through its characteristic broad stretching band. Crucially, the position of the C-O stretching band classifies the compound as a primary alcohol.

Raman Spectroscopy complements the IR data, providing information on the vibrations of the carbon backbone and confirming the presence of methyl groups. It also holds the potential to resolve different conformational isomers.

By combining these pieces of evidence, a complete and unambiguous picture of the this compound molecule emerges. The GC-MS establishes the mass and fragmentation, IR spectroscopy identifies the key functional group and its class, and Raman spectroscopy confirms the skeletal structure. This integrated approach leaves no ambiguity in the final structural assignment.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 2,3,4-trimethyl-1-pentanol, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations can determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide the foundational data for understanding the molecule's three-dimensional shape and steric hindrance due to the bulky trimethyl-substituted pentyl chain.

The electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), can also be computed. The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability. Furthermore, DFT can be used to calculate thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy, which are crucial for understanding the energetics of reactions involving this compound.

Table 1: Illustrative DFT-Calculated Geometric and Electronic Parameters for a Branched Alcohol like this compound This table presents typical data that would be obtained from DFT calculations for a molecule with a similar structure. The values are for illustrative purposes.

| Parameter | Illustrative Value |

|---|---|

| C-O Bond Length | 1.43 Å |

| O-H Bond Length | 0.96 Å |

| C-C-O Bond Angle | 108.5° |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

Quantum chemical calculations are highly effective in predicting spectroscopic parameters. For this compound, DFT can be employed to calculate its infrared (IR) vibrational frequencies. These calculated frequencies correspond to the different vibrational modes of the molecule, such as the characteristic O-H and C-O stretching vibrations, and C-H bending modes. Comparing the computed IR spectrum with experimental data can aid in the structural confirmation of the compound.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These calculations provide theoretical chemical shift values that can be correlated with experimental NMR spectra, assisting in the assignment of signals to specific atoms within the this compound structure. The accuracy of these predictions is often enhanced by considering solvent effects through computational models.